

An In-depth Technical Guide to BAY-2413555 and its Interaction with Acetylcholine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 receptor (M2R).[1][2][3] Developed with the therapeutic goal of enhancing parasympathetic signaling to restore cardiac autonomic balance in heart failure, BAY-2413555 does not exhibit intrinsic agonistic or antagonistic activity.[1][2][4] Instead, it potentiates the effect of the endogenous ligand, acetylcholine, by increasing its affinity for the M2 receptor.[1][2][4] This document provides a comprehensive technical overview of the pharmacological properties of BAY-2413555, with a focus on its interaction with acetylcholine, and details the key experimental methodologies used in its preclinical and clinical evaluation. Although the clinical development of BAY-2413555 was terminated due to preclinical toxicology findings, the data gathered on its mechanism of action provide valuable insights into the modulation of the M2 receptor.[1][2]

Introduction: The Role of the M2 Receptor and the Therapeutic Rationale for BAY-2413555

The autonomic nervous system plays a critical role in cardiovascular homeostasis, with the parasympathetic and sympathetic branches exerting opposing effects on heart rate and contractility. In heart failure, an imbalance occurs, characterized by sympathetic overactivation and parasympathetic withdrawal.[5][6] The M2 muscarinic acetylcholine receptor is the



predominant subtype in the heart, responsible for mediating the effects of acetylcholine released from the vagus nerve. Activation of the M2R leads to a negative chronotropic effect (slowing of the heart rate).

BAY-2413555 was designed to address this autonomic imbalance by selectively enhancing the effects of endogenous acetylcholine at the M2 receptor. As a positive allosteric modulator, it was hypothesized to restore parasympathetic tone in a more physiological manner than direct agonists, which can lead to overstimulation and adverse effects.

Pharmacological Profile of BAY-2413555 Mechanism of Action: Positive Allosteric Modulation

BAY-2413555 acts as a positive allosteric modulator of the M2 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of acetylcholine.[4] This binding event induces a conformational change in the receptor that increases the affinity of acetylcholine for its binding site.[1][2][4] Consequently, the concentration-response curve for acetylcholine is shifted to the left, indicating that a lower concentration of the endogenous agonist is required to elicit a given physiological response.[1][2][4] Importantly, **BAY-2413555** has no intrinsic agonistic or antagonistic activity, meaning it does not activate or block the receptor on its own.[1][2][4]

Potency and Selectivity

In vitro studies have demonstrated the high potency and selectivity of **BAY-2413555** for the M2 receptor.

Parameter	Value	Assay	Reference
EC50	2.0 nM	Functional M2-GIRK Assay	[7]
Binding Kd	17 nM	Radioligand Binding Assay (human M2R)	[7]

BAY-2413555 is highly selective for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5) and does not exert significant allosteric effects on them.[4][7]



Experimental Protocols In Vitro Assays

Principle: This assay measures the functional consequence of M2 receptor activation, which is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. In cardiac myocytes, this leads to potassium efflux and hyperpolarization, resulting in a decreased heart rate. In a cellular assay, the opening of GIRK channels can be measured as a change in ion flow or membrane potential.

General Methodology:

- Cell Line: A suitable host cell line (e.g., HEK293 or CHO cells) is co-transfected with the human M2 receptor and the subunits of the GIRK channel (GIRK1 and GIRK4).
- Assay Principle: The assay measures the change in potassium ion flux or membrane
 potential upon stimulation with an M2 receptor agonist. This can be detected using
 fluorescent dyes sensitive to membrane potential or by measuring ion concentrations.

Procedure:

- The transfected cells are plated in a multi-well format.
- The cells are incubated with varying concentrations of acetylcholine in the presence and absence of a fixed concentration of **BAY-2413555**.
- A fluorescent dye that reports changes in membrane potential is added.
- The change in fluorescence is measured using a plate reader.
- Data Analysis: The concentration-response curves for acetylcholine are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. The leftward shift in the acetylcholine dose-response curve in the presence of BAY-2413555 is indicative of positive allosteric modulation.

Note: The specific details of the M2-GIRK assay protocol used for **BAY-2413555** by the developing parties have not been publicly disclosed.



Principle: This assay is used to determine the binding affinity (Kd) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

General Methodology for M2 Receptor Binding:

- Receptor Source: Membranes are prepared from a cell line expressing the human M2 receptor or from a tissue known to have a high density of M2 receptors (e.g., heart tissue).
- Radioligand: A radiolabeled antagonist with high affinity for the M2 receptor, such as [3H]N-methylscopolamine ([3H]NMS), is commonly used.
- Procedure:
 - The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (BAY-2413555).
 - The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
 - The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
 - The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Note: The specific radioligand, its concentration, and the precise incubation conditions used for the **BAY-2413555** binding assays have not been detailed in the available literature.

Ex Vivo Model

Principle: This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic physiological influences. The heart is perfused with a nutrient-rich solution in a retrograde manner through the aorta, which allows for the delivery of drugs directly to the coronary circulation.



General Methodology (Rat Heart):

- Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.
- Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
- Perfusion: The heart is perfused with a warmed (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
- Drug Administration: After a stabilization period, a baseline heart rate is recorded. Carbachol, a stable analog of acetylcholine, is added to the perfusion buffer to stimulate the M2 receptors. Subsequently, different concentrations of BAY-2413555 are added to the perfusate.
- Data Acquisition: Heart rate and other cardiac parameters (e.g., contractile force) are continuously monitored and recorded.
- Data Analysis: The dose-dependent effect of BAY-2413555 on heart rate in the presence of carbachol is determined.

Note: While it is known that **BAY-2413555** was tested in this model and showed a dose-dependent reduction in heart rate in the presence of carbachol, the specific concentrations of carbachol and the dose range of **BAY-2413555** used have not been published.

Clinical Evaluation

Design: The REMOTE-HF study was a multicenter, double-blind, randomized, placebo-controlled, Phase Ib dose-titration study.[1][2][3]

Patient Population: The study enrolled patients with an established diagnosis of heart failure with reduced ejection fraction (NYHA Class I-III and LVEF \leq 45%).[1][2][3]

Treatment Arms: Participants were randomized to one of three arms:

- Placebo[3]
- BAY-2413555 1.25 mg daily[3]



• BAY-2413555 1.25 mg daily for 14 days, followed by 5 mg daily for 14 days[3]

Endpoints:

- Primary Endpoint: Safety and tolerability, assessed by the number of participants with treatment-emergent adverse events.[2][3]
- Secondary Endpoints: Included changes in resting heart rate and heart rate recovery after exercise.[2][3]

Key Findings: The study showed that **BAY-2413555** was generally safe and well-tolerated in the short term.[1][3] There were promising signs of target engagement, with a notable increase in heart rate recovery in the **BAY-2413555** treatment arms compared to placebo (+7.3 bpm vs. -6.7 bpm).[3]

Study Termination: The REMOTE-HF study and all other ongoing clinical studies with **BAY-2413555** were terminated early due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study.[1][2][3]

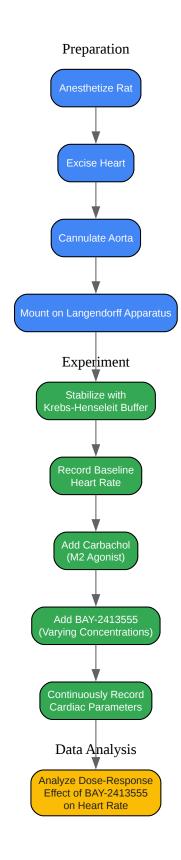
Visualizations

Signaling Pathway of Acetylcholine via the M2 Receptor and Modulation by BAY-2413555

Caption: M2R signaling pathway and the allosteric modulation by BAY-2413555.

Experimental Workflow for the Isolated Langendorff Heart Model





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Caption: Workflow for assessing BAY-2413555 in the isolated heart model.



Conclusion

BAY-2413555 is a potent and selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor that enhances the affinity of the endogenous agonist, acetylcholine. Preclinical and early clinical data demonstrated its potential to restore parasympathetic tone in heart failure. Although its development was halted, the study of **BAY-2413555** has contributed to a deeper understanding of the pharmacology of the M2 receptor and the potential of allosteric modulation as a therapeutic strategy. The experimental methodologies described herein provide a framework for the evaluation of future compounds targeting this important receptor.

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